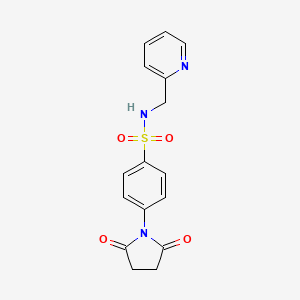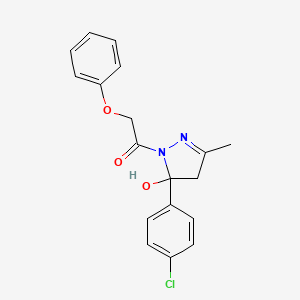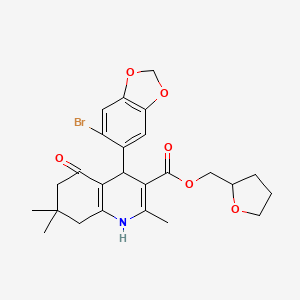![molecular formula C15H12BrN3O2 B4920435 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone]](/img/structure/B4920435.png)
5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative of 5-bromo-1H-indole-2,3-dione, which is a well-known indole derivative. This compound has a unique structure that makes it an attractive target for synthesis and research.
Mechanism of Action
The mechanism of action of 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules. The hydrazone moiety of the compound is thought to play a crucial role in its binding to proteins and other biomolecules. The unique structure of this compound allows it to interact with specific regions of the target molecule, leading to changes in its activity or function.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of specific enzymes. Additionally, this compound has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and other damaging factors.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] in lab experiments include its unique structure, strong fluorescence properties, and potential as a drug target. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments involving this compound.
Future Directions
There are several future directions for research involving 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone]. One area of interest is the development of new fluorescent probes based on this compound. Researchers are also investigating the potential of this compound as a drug target for various diseases, including cancer and neurodegenerative disorders. Additionally, there is ongoing research on the mechanism of action of this compound and its interactions with specific biomolecules. Overall, 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] is a promising compound with significant potential for various scientific research applications.
Synthesis Methods
The synthesis of 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] involves the reaction of 5-bromo-1H-indole-2,3-dione with 2-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis of this compound has been reported in several scientific publications, and it is considered a straightforward and efficient method.
Scientific Research Applications
The unique structure of 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] makes it a promising candidate for various scientific research applications. One of the main areas of interest is its potential as a fluorescent probe for detecting biological molecules. Studies have shown that this compound exhibits strong fluorescence properties, which can be utilized for the detection of proteins, DNA, and other biomolecules. Additionally, this compound has been investigated for its potential as a drug target for various diseases, including cancer and neurodegenerative disorders.
Properties
IUPAC Name |
5-bromo-3-[(2-methoxyphenyl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-21-13-5-3-2-4-12(13)18-19-14-10-8-9(16)6-7-11(10)17-15(14)20/h2-8,17,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQLNFJGGZNOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-4-[2-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4920383.png)
![5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920391.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4920393.png)

![methyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920397.png)
![N-[2-(dimethylamino)ethyl]-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4920404.png)
![N-(3,3-diphenylpropyl)-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4920410.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4920411.png)


![2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4920432.png)
![4-(3-chloro-4-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4920442.png)
